4-Chloro-2-nitropyridine: A Comprehensive Technical Guide
4-Chloro-2-nitropyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Chloro-2-nitropyridine, a key building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This document outlines its chemical properties, detailed experimental protocols for its synthesis and reactions, and its applications in medicinal chemistry.
Core Chemical Data
4-Chloro-2-nitropyridine is a substituted pyridine derivative characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 2-position. These functional groups significantly influence its reactivity, making it a versatile intermediate for a variety of chemical transformations.
| Property | Value | Reference |
| CAS Number | 65370-42-5 | [1] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [1] |
Synthesis and Reactivity
The synthesis of 4-Chloro-2-nitropyridine can be approached through several routes, often involving the nitration of a pyridine precursor followed by a chlorination step, or vice versa. A common strategy involves the nitration of a pyridine N-oxide, which directs the nitro group to the 4-position, followed by deoxygenation and chlorination.
Experimental Protocol: Synthesis of 4-Nitropyridine N-oxide (Intermediate)
This protocol is based on the well-established method of nitrating pyridine N-oxide.
Materials:
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Pyridine N-oxide
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Fuming Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice
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Sodium Carbonate (Na₂CO₃) or other suitable base
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Chloroform (CHCl₃) or other suitable organic solvent
Procedure:
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In a flask equipped with a stirrer and a cooling bath, carefully add pyridine N-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature (typically below 10°C).
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After the addition is complete, the reaction mixture is slowly heated to approximately 90°C and maintained for several hours to ensure complete nitration.
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The reaction is then cooled and carefully poured onto ice.
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The acidic solution is neutralized with a base such as sodium carbonate until the pH is neutral or slightly basic.
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The aqueous solution is then extracted with an organic solvent like chloroform.
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The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield 4-nitropyridine N-oxide.
Experimental Protocol: Synthesis of 4-Chloro-2-nitropyridine from an N-oxide precursor
This protocol is analogous to the synthesis of 2-chloro-4-nitropyridine from its N-oxide.
Materials:
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4-nitro-2-chloropyridine-N-oxide (hypothetical precursor for this example)
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Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)
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Anhydrous Chloroform (CHCl₃) or other suitable inert solvent
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Ice water
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Saturated sodium bicarbonate solution
Procedure:
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Dissolve the 4-nitro-2-chloropyridine-N-oxide in an anhydrous inert solvent such as chloroform in a round-bottom flask.
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Slowly add phosphorus trichloride or thionyl chloride to the solution at room temperature.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.
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Neutralize the mixture to a pH of 7-8 with a saturated sodium bicarbonate solution.
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Extract the aqueous phase with chloroform.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by a suitable method such as column chromatography or recrystallization to yield pure 4-Chloro-2-nitropyridine.
Utility in Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chloro-substituted carbon for nucleophilic aromatic substitution (SNAr). This makes 4-Chloro-2-nitropyridine a valuable substrate for introducing a wide range of nucleophiles.
Experimental Protocol: General Procedure for SNAr with an Amine
Materials:
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4-Chloro-2-nitropyridine
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Amine nucleophile (e.g., benzylamine)
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Anhydrous ethanol or other suitable polar aprotic solvent
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Triethylamine (or another suitable base)
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Ethyl acetate
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Brine
Procedure:
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Dissolve 4-Chloro-2-nitropyridine (1.0 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).
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Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
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Once the starting material is consumed, allow the mixture to cool to room temperature.
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted-2-nitropyridine.
Applications in Drug Development and Agrochemicals
4-Chloro-2-nitropyridine and its derivatives are important intermediates in the synthesis of various biologically active molecules. The pyridine core is a common scaffold in many pharmaceutical agents. The nitro group can be reduced to an amino group, providing a handle for further functionalization in the construction of more complex molecules. Its derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents. In the agrochemical industry, it serves as a precursor for the synthesis of herbicides and pesticides.
Workflow and Pathway Diagrams
The following diagrams illustrate key processes involving 4-Chloro-2-nitropyridine.
Caption: Experimental workflow for the SNAr reaction of 4-Chloro-2-nitropyridine.
Caption: Logical pathway for the synthesis of 4-Chloro-2-nitropyridine.
